molecular formula C2H6LiS B13389665 Ethanethiol, lithium salt (8CI,9CI)

Ethanethiol, lithium salt (8CI,9CI)

Cat. No.: B13389665
M. Wt: 69.1 g/mol
InChI Key: YPRKDHJUBDLHBM-UHFFFAOYSA-N
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Description

Lithium ethoxide (CAS 2388-07-0), systematically named Ethanol, lithium salt (8CI,9CI), is an alkoxide salt with the molecular formula C₂H₅LiO. It is derived from ethanol by replacing the hydroxyl hydrogen with lithium. This compound is widely used in organic synthesis as a strong base, particularly in deprotonation reactions and as a catalyst in polymerization processes. Its reactivity and solubility in polar aprotic solvents like tetrahydrofuran (THF) make it valuable in industrial and laboratory settings .

Instead, lithium ethoxide (an alkoxide) is discussed here due to its structural and functional relevance. Ethanethiol’s lithium salt (a thiolate) would involve a sulfur-based anion (C₂H₅S⁻Li⁺), which is absent in the evidence.

Properties

Molecular Formula

C2H6LiS

Molecular Weight

69.1 g/mol

InChI

InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3;

InChI Key

YPRKDHJUBDLHBM-UHFFFAOYSA-N

Canonical SMILES

[Li].CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, lithium salt can be synthesized through the reaction of ethanethiol with lithium hydroxide or lithium metal. The general reaction involves the deprotonation of ethanethiol by lithium hydroxide or lithium metal, resulting in the formation of the lithium salt: [ \text{C}_2\text{H}_5\text{SH} + \text{LiOH} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \text{H}_2\text{O} ] [ \text{C}_2\text{H}_5\text{SH} + \text{Li} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \frac{1}{2}\text{H}_2 ]

Industrial Production Methods

Industrial production of ethanethiol typically involves the reaction of ethylene with hydrogen sulfide in the presence of various catalysts. This method can be adapted to produce the lithium salt by introducing lithium hydroxide or lithium metal into the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, lithium salt undergoes several types of chemical reactions, including:

    Oxidation: Ethanethiol can be oxidized to form ethyl sulfonic acid using strong oxidizing agents.

    Reduction: It can be reduced back to ethanethiol under specific conditions.

    Substitution: The lithium salt can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and water.

Major Products

Scientific Research Applications

Ethanethiol, lithium salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which ethanethiol, lithium salt exerts its effects involves the deprotonation of the thiol group, resulting in the formation of a strong nucleophile. This nucleophile can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .

Comparison with Similar Compounds

Lithium Alkoxides

Alkoxides are characterized by their RO⁻Li⁺ structure, where R is an alkyl group. Key examples from the evidence include:

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
Lithium ethoxide 2388-07-0 C₂H₅LiO Strong base; soluble in THF, used in organic synthesis
Lithium methoxide 865-34-9 CH₃LiO Smaller alkyl chain; higher basicity, used in biodiesel production
Lithium tert-butoxide 1907-33-1 C₄H₉LiO Bulky tert-butyl group; steric hindrance reduces nucleophilicity; used in ketone/ester syntheses
Lithium isopropoxide 2388-10-5 C₃H₇LiO Moderate steric bulk; common in sol-gel processes and nanoparticle synthesis

Key Trends :

  • Basicity : Smaller alkoxides (e.g., methoxide) are stronger bases due to higher charge density.
  • Solubility: Solubility in THF or ethanol decreases with larger alkyl groups (e.g., tert-butoxide is typically supplied as a THF solution ).
  • Steric Effects : Bulkier groups (e.g., tert-butoxide) hinder nucleophilic attacks, favoring elimination over substitution.

Lithium Carboxylates and Amine Salts

These salts involve carboxylate or amine anions paired with lithium:

Compound Name CAS Number Molecular Formula Applications Reference
Dilithium phthalate 15968-00-0 C₈H₄Li₂O₄ Used as a stabilizer or buffering agent in polymers
Ethylenediamine monolithium salt 1847-46-7 C₂H₇LiN₂ Chelating agent; potential use in battery electrolytes

Comparison with Lithium Ethoxide :

  • Reactivity : Carboxylates and amine salts are less basic than alkoxides, limiting their use in deprotonation.
  • Applications : Lithium ethoxide’s strong basicity makes it preferable in organic synthesis, while carboxylates/amine salts are niche in coordination chemistry.

Lithium Carbonate (Li₂CO₃)

A widely used inorganic lithium salt:

Compound Name CAS Number Molecular Formula Applications Reference
Lithium carbonate 554-13-2 Li₂CO₃ Battery cathode material; mood stabilizer in medicine

Comparison with Lithium Ethoxide :

  • Basicity : Lithium carbonate is weakly basic (pH ~10.5 in solution) compared to the strongly basic ethoxide (pH >14).
  • Thermal Stability : Carbonate decomposes above 1,300°C, whereas alkoxides decompose at lower temperatures (e.g., lithium ethoxide decomposes at ~200°C).

Research Findings and Industrial Relevance

  • Lithium Ethoxide : Preferred in Grignard reaction initiations and aldol condensations due to its balanced solubility and reactivity .
  • Lithium tert-Butoxide : Its steric bulk makes it ideal for deprotonating sterically hindered substrates without side reactions .
  • Lithium Carbonate : Dominates the lithium-ion battery market, highlighting the diversity of lithium salts in industrial applications .

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